molecular formula C11H16N4 B1481586 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2098139-79-6

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B1481586
CAS No.: 2098139-79-6
M. Wt: 204.27 g/mol
InChI Key: RTYHMUIFDGQSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a chemical building block based on the privileged 1H-imidazo[1,2-b]pyrazole scaffold, a structure of high interest in medicinal chemistry and drug discovery research . The imidazo[1,2-b]pyrazole core is recognized for its noteworthy pharmacological potential and is a key synthon in the development of new drugs . This particular compound features a cyclobutylmethyl substituent and a primary amine functional group, making it a versatile intermediate for further synthetic elaboration. Researchers can utilize the reactive amine handle to link this heterocyclic core to other pharmacophores, create compound libraries for high-throughput screening, or develop targeted kinase inhibitors . The structural features of this compound are associated with a range of biological activities, including potential anti-inflammatory, antiviral, and anticancer effects, as observed in closely related analogs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYHMUIFDGQSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

The preparation of the imidazo[1,2-b]pyrazole scaffold typically starts from pyrazole or related precursors. According to recent synthetic protocols, the core can be synthesized by cyclization reactions involving appropriate pyrazole derivatives under acidic or basic conditions.

  • For example, 1H-imidazo[1,2-b]pyrazole can be synthesized by heating pyrazole derivatives in ethanol with sulfuric acid at 75 °C for 75 minutes, followed by neutralization and extraction steps to isolate the product. Purification is achieved by flash column chromatography using silica gel and solvent mixtures such as ethyl acetate/methanol (49:1).

Functionalization at the 6-Position to Introduce Methanamine

The 6-position methanamine substituent can be introduced via several strategies:

  • Amidation or amination reactions starting from a 6-carboxyl or 6-halogenated intermediate, followed by reduction or nucleophilic substitution with ammonia or amine sources.

  • Alternatively, protection-deprotection strategies using silyl protecting groups (e.g., SEMCl) can facilitate selective substitution at the 6-position, as demonstrated in analogous imidazo[1,2-b]pyrazole derivatives.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Imidazo[1,2-b]pyrazole synthesis Pyrazole derivative, H2SO4 (20%), ethanol Ethanol 75 °C, 75 min 60 Acidic cyclization, followed by neutralization and extraction
N-alkylation (cyclobutylmethyl) Sodium hydride, cyclobutylmethyl halide DMF 0 °C to 25 °C, 3 h 80-85 Base-promoted alkylation with controlled temperature
6-position amination Ammonium chloride or amine source, coupling agents DMF or MeCN Room temperature Variable May require protection of other groups

Purification is typically achieved by flash column chromatography on silica gel using mixtures of hexane/isopropyl acetate or ethyl acetate/methanol, depending on polarity. The final product is often isolated as a solid or slightly yellow liquid, stable under refrigeration and protected from light.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H-NMR spectra confirm the presence of characteristic signals for the imidazo[1,2-b]pyrazole protons, cyclobutylmethyl group, and methanamine substituent. For example, aromatic protons appear as multiplets or doublets in the 7.0–8.0 ppm range, while cyclobutylmethyl protons resonate at lower fields (~1.0–3.0 ppm).

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis.

  • Chromatographic Purity:
    High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is used to verify purity, typically achieving >95% purity after chromatographic purification.

Research Findings and Optimization Notes

  • The use of sodium hydride in DMF at low temperatures is crucial for selective N-alkylation without side reactions or over-alkylation.

  • Protection of sensitive functional groups with silyl protecting groups (e.g., SEM) improves regioselectivity during functionalization steps.

  • Reaction times and temperatures must be carefully controlled to prevent decomposition, especially for intermediates sensitive to light or moisture.

  • Purification under inert atmosphere or low temperature storage is recommended to maintain compound stability.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range Critical Parameters Reference
Cyclization to form imidazo core Pyrazole derivative, H2SO4, ethanol, 75 °C 60% Acid concentration, temperature
N-Alkylation (cyclobutylmethyl) NaH, cyclobutylmethyl halide, DMF, 0–25 °C 80–85% Temperature control, base amount
Amination at 6-position Ammonium chloride or amine, coupling agent Variable Protection of other groups
Purification Silica gel chromatography, EtOAc/MeOH Solvent ratio, light protection

Chemical Reactions Analysis

Types of Reactions

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding imidazo[1,2-b]pyrazole carboxylic acid derivative, while substitution could introduce various alkyl groups to the methanamine moiety.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-ylmethanamine
Molecular Formula : C11H14N4
Molecular Weight : 218.26 g/mol
CAS Number : 2098012-06-5

This compound features a bicyclic structure that includes an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities. The presence of the cyclobutylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent , particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine may serve as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific molecular targets in cancer cells positions it as a candidate for further development in oncology.

Biological Research

Due to its unique structure, this compound is being explored in various biological assays:

  • Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders.
  • Receptor Binding Studies : Investigations into how this compound interacts with different receptors can provide insights into its pharmacological effects and guide the design of more potent derivatives.

Material Science

In addition to biological applications, this compound is being evaluated for use in developing advanced materials:

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymeric materials with enhanced thermal stability and chemical resistance.
  • Nanotechnology : Its unique properties may enable the development of nanomaterials for drug delivery systems or sensors.

Case Study 1: Antimicrobial Activity

A study conducted on various imidazo[1,2-b]pyrazole derivatives revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be a promising candidate for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays performed on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Cyclobutylmethyl vs. Propargyl vs. Thiophene: Propargyl substituents (C≡CH₂) offer sites for click chemistry, while thiophene (C₄H₃S) enhances π-π stacking capabilities due to its aromaticity . Isobutyl vs. Cycloalkyl: The branched isobutyl group increases lipophilicity, which may influence membrane permeability in biological systems .
  • Positional Isomerism :
    Methanamine placement at position 6 vs. 7 alters the spatial arrangement of the amine group. For example, the cyclopentyl derivative in has methanamine at position 7, which could lead to distinct hydrogen-bonding patterns compared to the target compound .

Molecular and Physicochemical Properties

  • Molecular Weight : The thiophene-containing analog (232.3 g/mol) has the highest molecular weight due to the sulfur atom and larger aromatic system, while the cyclopentyl derivative (218.3 g/mol) follows closely .
  • Purity and Stability: The cyclopentyl derivative is specified to have ≥95% purity, suggesting robust synthetic protocols.

Biological Activity

The compound (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a member of the imidazo[1,2-b]pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N4
  • Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in critical cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with growth factors and hormones.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in leukemia cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria, indicating its potential as a lead for developing new antimicrobial agents .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It alters signaling pathways related to cell growth and differentiation.
  • Gene Expression : The compound modulates the expression of genes involved in apoptosis and cell cycle regulation .

Case Studies

StudyFindings
Study 1Demonstrated significant apoptosis induction in leukemia cells with IC50 values in the low micromolar range.
Study 2Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Research Applications

The unique structure of this compound makes it a valuable candidate for:

  • Drug Development : Its potential as an anticancer agent highlights its applicability in oncology.
  • Biological Pathway Studies : The compound serves as a tool for investigating enzyme interactions and signaling pathways in cellular biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine?

  • Methodological Answer : The synthesis typically involves two key steps:

Core Formation : Cyclization of appropriate precursors (e.g., substituted pyrazoles or imidazoles) under thermal or catalytic conditions to form the imidazo[1,2-b]pyrazole core. For example, cyclization reactions using Tosyl cyanide as an electrophile have been reported for similar imidazo[1,2-b]pyrazole derivatives .

Substitution : Introduction of the cyclobutylmethyl group via nucleophilic substitution or coupling reactions. A common approach involves reacting the core with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .
Purification: Column chromatography (silica gel, iHex/EtOAc) or HPLC is often employed for isolation .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at ~1687 cm⁻¹ (C=N stretch) and ~3132 cm⁻¹ (N-H stretch) are indicative of the imidazo[1,2-b]pyrazole core .
  • HRMS : Used to confirm molecular weight (e.g., calculated for C₁₄H₂₃N₃O₃Si: 309.1503, observed 309.1502 [M]⁺) .
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., cyclobutylmethyl protons at δ ~2.5–3.5 ppm) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility is tested in PBS (pH 7.4), DMSO, and ethanol. Conflicting literature reports may arise from pH-dependent ionization (amine group pKa ~9–10). Stability assays (e.g., HPLC monitoring over 24–72 hours at 37°C) assess degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized when conflicting methodologies report variable efficiencies (e.g., 40% vs. 77%)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary reaction parameters (solvent, temperature, catalyst loading). For example, increasing electrophile equivalents (e.g., Tosyl cyanide from 1.0 to 2.6 equiv) improved yields from 40% to 77% in analogous syntheses .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance cyclobutylmethyl introduction .

Q. How do computational models predict the compound’s biological targets, such as serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to 5-HT₂A receptors. The imidazo[1,2-b]pyrazole scaffold shows affinity for serotonin receptors, as seen in analogues like pruvanserin .
  • QSAR Studies : Correlate substituent effects (e.g., cyclobutylmethyl bulkiness) with predicted binding energies .

Q. How can contradictory solubility data in literature be resolved?

  • Methodological Answer :

  • Controlled Experiments : Repeat solubility tests under standardized conditions (pH, ionic strength). For example, solubility in DMSO may be misreported due to hygroscopicity; use Karl Fischer titration to confirm water content .
  • Co-solvent Systems : Evaluate ternary phase diagrams with PEG-400 or cyclodextrins to enhance aqueous solubility .

Q. What strategies are effective for functionalizing the imidazo[1,2-b]pyrazole scaffold to improve pharmacokinetics?

  • Methodological Answer :

  • Prodrug Design : Conjugate the methanamine group with enzymatically cleavable moieties (e.g., acetyl) to enhance permeability .
  • PEGylation : Attach polyethylene glycol chains to reduce clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.